REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([F:16])[CH:5]=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1.N([O-])=O.[Na+].[BrH:21]>O1CCOCC1.O.[Cu]Br>[Br:21][C:2]1[CH:3]=[C:4]([F:16])[CH:5]=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1 |f:1.2|
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Name
|
5′-amino-3′-fluorobiphenyl-2-carbonitrile
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C=1C(=CC=CC1)C#N)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
9.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature <5° C
|
Type
|
STIRRING
|
Details
|
Stirring at <5° C.
|
Type
|
ADDITION
|
Details
|
before adding
|
Type
|
STIRRING
|
Details
|
The resulting purple reaction mixture was stirred at 5° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 50° C. for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
washed with 5% aqueous sodium sulphite and saturated aqueous ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered and pre-adsorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel
|
Type
|
WASH
|
Details
|
eluting with isohexane (containing 1% methanol) on a gradient of ethyl acetate (5-15%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C=1C(=CC=CC1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.52 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |